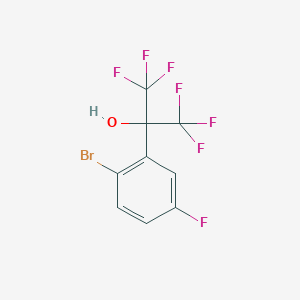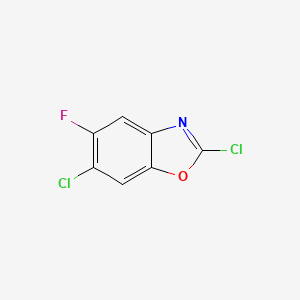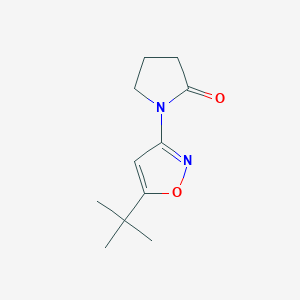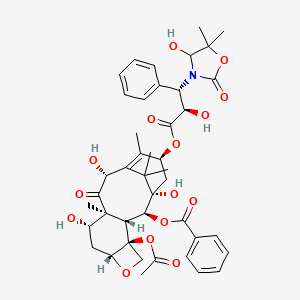![molecular formula C15H19NO4S B15337607 3-[4-(Azepane-1-sulfonyl)-phenyl]-acrylic acid](/img/structure/B15337607.png)
3-[4-(Azepane-1-sulfonyl)-phenyl]-acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Azepane-1-sulfonyl)-phenyl]-acrylic acid is a chemical compound with a multifaceted profile Its unique structure features an azepane ring attached to a sulfonyl group and a phenyl ring, which is further linked to an acrylic acid moiety
Synthetic Routes and Reaction Conditions:
The synthesis of this compound generally involves the following steps:
Formation of the Sulfonyl Phenyl Intermediate: This intermediate can be synthesized by reacting sulfonyl chloride with a phenyl compound under suitable conditions.
Azepane Introduction: The intermediate is then reacted with azepane, usually in the presence of a base to form the azepane-1-sulfonyl-phenyl intermediate.
Acrylic Acid Incorporation:
Industrial Production Methods:
The industrial production of this compound might follow similar synthetic routes but on a larger scale, employing continuous flow reactors and optimized conditions to enhance yield and purity. Catalysts and solvents used are chosen to maximize efficiency and minimize waste, in line with green chemistry principles.
Types of Reactions:
Oxidation: It can be oxidized under specific conditions to yield various oxidized derivatives.
Reduction: Reduction can be performed to modify the double bond or other functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can alter different parts of the molecule.
Common Reagents and Conditions Used:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nitriles, amines under respective conditions.
Major Products Formed:
Oxidation might lead to the formation of carboxylated derivatives, reduction could yield saturated analogs, and substitutions might replace sulfonyl or azepane groups with various functional groups.
Applications De Recherche Scientifique
3-[4-(Azepane-1-sulfonyl)-phenyl]-acrylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Explored for its potential interactions with biomolecules, including proteins and enzymes.
Medicine: Investigated for potential therapeutic properties, particularly in targeting certain biochemical pathways.
Industry: Utilized in the manufacture of polymers and other materials with unique physical properties.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The sulfonyl group is crucial for binding interactions, while the azepane and acrylic acid moieties modulate the compound's overall activity and selectivity.
Molecular Targets and Pathways Involved:
Enzymes: The compound can inhibit or activate enzymes, altering metabolic pathways.
Receptors: It may bind to receptors, modulating cellular signaling processes.
Comparaison Avec Des Composés Similaires
3-[4-(Azepane-1-sulfonyl)-phenyl]-propionic acid
3-[4-(Piperidin-1-sulfonyl)-phenyl]-acrylic acid
3-[4-(Morpholin-1-sulfonyl)-phenyl]-acrylic acid
Propriétés
Formule moléculaire |
C15H19NO4S |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
3-[4-(azepan-1-ylsulfonyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H19NO4S/c17-15(18)10-7-13-5-8-14(9-6-13)21(19,20)16-11-3-1-2-4-12-16/h5-10H,1-4,11-12H2,(H,17,18) |
Clé InChI |
XEQJUWCZVBXEOM-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[(1-Ethyl-4-methyl-5-imidazolyl)methyl]sulfinyl]aniline](/img/structure/B15337536.png)
![3-Bromo-5-[3-(4-chlorophenoxy)-4-methylphenyl]-4,5-dihydroisoxazole](/img/structure/B15337549.png)




![6-[(2E)-2-[(2E)-2-[3-[(E)-2-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid;chloride](/img/structure/B15337573.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanemethanamine](/img/structure/B15337581.png)

![9-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B15337591.png)
![trans-4-(Boc-amino)-1-[[(tert-butyldiphenylsilyl)oxy]methyl]cyclohexanol](/img/structure/B15337601.png)


